molecular formula C10H8N2O2 B1277714 3-(1H-pyrazol-4-yl)benzoic Acid CAS No. 1002535-21-8

3-(1H-pyrazol-4-yl)benzoic Acid

Cat. No. B1277714
M. Wt: 188.18 g/mol
InChI Key: BXSUQWZHUHROLP-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)benzoic Acid is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The benzoic acid moiety attached to the pyrazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride and amines is a common synthetic route . Another approach involves a one-pot, three-component synthesis under solvent-free conditions, which is an efficient method to create pyrazole derivatives . Additionally, a simple and rapid synthesis using Meldrum's acid from corresponding carboxaldehydes has been reported, which is a noteworthy method due to its simplicity and rapidity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a pyrazole derivative was determined to crystallize in the triclinic crystal system, with a significant dihedral angle between the pyrazole and thiophene rings indicating a twisted conformation . Another study reported the crystal packing of a pyrazole derivative stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The functionalization reactions of pyrazole carboxylic acids with aminophenols lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, the formation of mixed crystals through hydrogen bonding between pyrazoles and benzoic acids has been observed, which can influence the physical properties and potential applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can lead to the formation of supramolecular assemblies, which are important for the material's stability and potential applications . The thermal decomposition and nonlinear optical properties of these compounds have also been studied, revealing their potential for various applications . The electronic structures and molecular geometries can be optimized using computational methods to better understand the properties of these molecules .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various fields of science .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are often used .
  • Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry .
  • Antimicrobial Studies

    • Pyrazole-derived hydrazones have been synthesized and many of these compounds are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
    • The minimum inhibitory concentration values were as low as 0.39 μg/mL .
  • Suzuki Coupling

    • Pyrazole derivatives can be used as reagents for Suzuki Coupling .
    • This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
  • Antitumor and Radioprotectants

    • Pyrazole derivatives have been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
  • Cathepsin Inhibitors

    • Pyrazole derivatives have been used in the stereoselective synthesis of selective Cathepsin inhibitors .
    • Cathepsins are proteases involved in protein degradation, and inhibitors of these enzymes have potential therapeutic applications .
  • Antibacterial Activity

    • Pyrazole-derived hydrazones have shown potent antibacterial activity .
    • For example, they have been found to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
    • The minimum inhibitory concentration values were as low as 0.39 μg/mL .
  • Suzuki Coupling

    • Pyrazole derivatives can be used as reagents for Suzuki Coupling .
    • This is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize carbon-carbon bonds .
  • Antitumor and Radioprotectants

    • Pyrazole derivatives have been used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential applications as antitumors and radioprotectants .
  • Cathepsin Inhibitors

    • Pyrazole derivatives have been used in the stereoselective synthesis of selective Cathepsin inhibitors .
    • Cathepsins are proteases involved in protein degradation, and inhibitors of these enzymes have potential therapeutic applications .
  • Antibacterial Activity

    • Pyrazole-derived hydrazones have shown potent antibacterial activity .
    • For example, they have been found to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
    • The minimum inhibitory concentration values were as low as 0.39 μg/mL .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification, indicating that it may be harmful if swallowed . The safety signal word for this compound is "Warning" .

properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUQWZHUHROLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428319
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)benzoic Acid

CAS RN

1002535-21-8
Record name 3-(1H-pyrazol-4-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-4-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, D Liu, M Ding, Z Du, Y Zhong, T Song… - Frontiers in …, 2021 - frontiersin.org
Deep learning methods, which can predict the binding affinity of a drug–target protein interaction, reduce the time and cost of drug discovery. In this study, we propose a novel deep …
Number of citations: 30 www.frontiersin.org

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